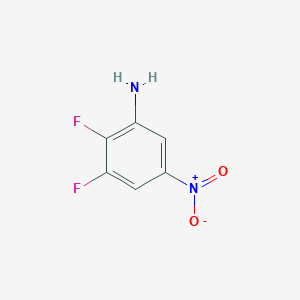

2,3-Difluoro-5-nitroaniline

説明

“2,3-Difluoro-5-nitroaniline” is a chemical compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.1 . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .

Synthesis Analysis

The synthesis of “this compound” involves several stages. The reaction mixture is reacted at 50°C for 2 hours under slight hydrogen pressurization . Analysis of the resulting reaction product by HPLC revealed 2.2 area% of 2,3-dibromo-5,6-difluoroaniline as a residual intermediate .

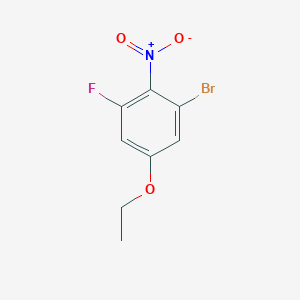

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula F2C6H2(NO2)NH2 . The compound consists of a benzene ring with two fluorine atoms, a nitro group, and an amino group attached to it .

科学的研究の応用

Applications in Materials Science

One of the pivotal applications of compounds related to 2,3-Difluoro-5-nitroaniline is in the development of high-energetic materials. The study by Singh and Felix (2003) reviews the crystal structure, thermolysis, and applications of 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its salts, highlighting the compound's potential for various applications due to its energetic properties (Singh & Felix, 2003).

Environmental and Analytical Chemistry

In the environmental sector, studies on nitrophenols, which share a functional group with this compound, detail the atmospheric occurrence and analytical detection techniques. Harrison et al. (2005) provide a comprehensive review on the atmospheric presence of nitrophenols, including detection methods and sources, pointing out the significance of understanding these compounds for environmental monitoring and protection (Harrison et al., 2005).

Contribution to Wastewater Treatment

Duan et al. (2019) discuss the use of free nitrous acid (FNA) in improving wastewater management. Although not directly related to this compound, this study underscores the broader application of nitro compounds and their derivatives in environmental management, highlighting innovative approaches to wastewater treatment and sludge management (Duan et al., 2019).

Insight into Nitrogen Cycles

Research on nitrous oxide emissions from aquaculture by Hu et al. (2012) illustrates the impact of nitrogenous compounds on greenhouse gas emissions, emphasizing the need for understanding and mitigating the environmental effects of nitrogen cycles. This research, while not specific to this compound, shows the importance of nitrogen studies in addressing global warming and environmental sustainability (Hu et al., 2012).

Safety and Hazards

“2,3-Difluoro-5-nitroaniline” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin and eyes .

作用機序

Target of Action

Nitroanilines, like 2,3-Difluoro-5-nitroaniline, are often used in the synthesis of dyes, pharmaceuticals, and agrochemicals . The specific targets of these compounds can vary widely depending on their specific structures and applications.

Mode of Action

Nitroanilines can undergo various chemical reactions, including nucleophilic substitution and reduction . The nitro group (-NO2) is a strong electron-withdrawing group, which can influence the reactivity of the compound .

Biochemical Pathways

Nitroanilines can be metabolized in the body through various pathways, including reduction of the nitro group .

Pharmacokinetics

Similar compounds can be absorbed in the body and metabolized to various metabolites .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity can be influenced by the pH of the environment .

特性

IUPAC Name |

2,3-difluoro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYLPOSIBFCBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

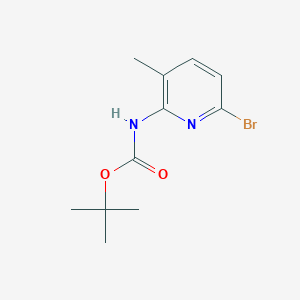

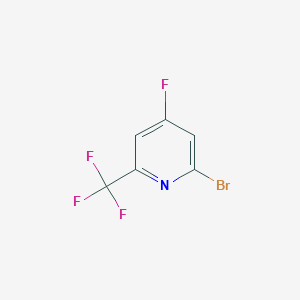

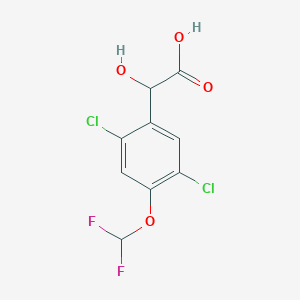

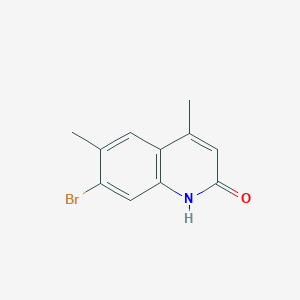

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

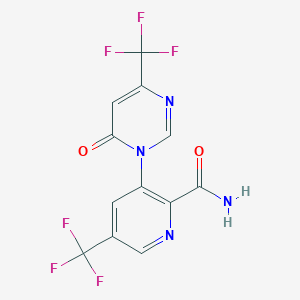

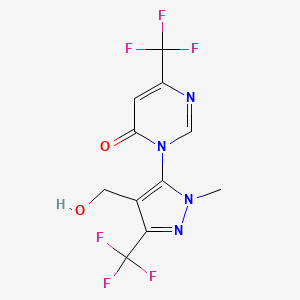

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B1410529.png)